molecular formula C18H18N2O3S B2486773 3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 1797092-80-8

3-(((6-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No. B2486773
CAS RN: 1797092-80-8
M. Wt: 342.41
InChI Key: RCGWCRZGNDBCEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complex molecules often involves innovative methods to introduce sulfonyl and methyl groups into the benzo[d]isoxazole framework. Techniques such as visible-light-driven sulfonylation/cyclization and I2O5-induced radical relay addition/cyclization have been developed to achieve this, yielding compounds with potential antitumor activity and broad functional group tolerance (Chen Wang et al., 2021) (Yucai Tang et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this category has been elucidated through various analyses, demonstrating unique spatial conformations conducive to intermolecular interactions. For instance, the study of 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide dimethyl sulfoxide monosolvate reveals a U-shaped spatial conformation, enabling slipped π–π interactions and N—H⋯O interactions (A. J. Bortoluzzi et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations, such as the visible light-promoted synthesis leading to derivatives that can be further reduced to exhibit different pharmacological activities. The versatility in the chemical reactions these molecules can partake in is a testament to their potential in scientific research (Xu Liu et al., 2016).

Scientific Research Applications

Synthesis and Biological Activities

  • Bioactive Molecule Synthesis : Research on the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole highlights the interest in creating compounds with potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
  • Sulfonamide Hybrids : The development of sulfonamide-based hybrids for antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities showcases the multifunctional potential of compounds incorporating sulfonyl groups, similar to the one (Ghomashi et al., 2022).

Chemical Synthesis Innovations

  • Hypervalent Iodine(III) Sulfonate for Synthesis : The use of hypervalent iodine(III) sulfonate in the synthesis of imidazo[2,1-a]isoquinolines, compounds known for their anti-inflammatory and potential antirhinoviral activities, signifies the importance of novel synthetic routes for complex molecules (Hou et al., 2004).

Advanced Material Development

  • Polyhydroquinoline Derivatives Synthesis : The creation of polyhydroquinoline derivatives using catalytic methods points towards applications in material science, highlighting the compound's relevance beyond purely biological contexts (Khaligh, 2014).

Environmental Applications

  • Electrochemical Mineralization : Research into the electrochemical mineralization of pollutants using anodes that could involve similar sulfonyl and isoxazole structures demonstrates the environmental cleanup potential of these compounds (Lin et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is GABA receptors and voltage-gated sodium channels . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Voltage-gated sodium channels play a key role in neuron signaling and excitability.

Mode of Action

The compound may act by blocking repetitive firing of voltage-gated sodium channels , leading to a reduction of T-type calcium channel currents . It may also bind allosterically to GABA receptors . This latter action may inhibit the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .

Biochemical Pathways

The compound’s action on GABA receptors and voltage-gated sodium channels affects the neuronal signaling pathways . By inhibiting the uptake of GABA and enhancing the uptake of glutamate, it can modulate the balance of excitatory and inhibitory signals in the nervous system .

Pharmacokinetics

The compound is rapidly and completely absorbed and has a long half-life (63–69 h in healthy volunteers) which allows twice-daily, or even once-daily, dosing . Since it is metabolized by cytochrome p450, liver enzyme-inducing drugs will increase its clearance, and dosage adjustments may be necessary when it is used in combination with certain drugs .

Result of Action

The molecular and cellular effects of the compound’s action include the modulation of neuronal signaling, which can have a variety of effects depending on the specific context. For example, it has been shown to have anticonvulsant properties , potentially due to its effects on GABA receptors and voltage-gated sodium channels .

Action Environment

Environmental factors such as the presence of other drugs (especially those that induce liver enzymes) can influence the compound’s action, efficacy, and stability . Additionally, factors such as the individual’s overall health, age, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

3-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-13-8-9-17-14(11-13)5-4-10-20(17)24(21,22)12-16-15-6-2-3-7-18(15)23-19-16/h2-3,6-9,11H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGWCRZGNDBCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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